N-(3-Indolylacetyl)-L-leucine N-(3-Indolylacetyl)-L-leucine N-(indole-3-acetyl)-L-leucine is an N-acyl-L-amino acid that is the N-indole-3-acetyl derivative of L-leucine. It is a N-acyl-L-amino acid, a L-leucine derivative and a N-(indole-3-acetyl)leucine.
Brand Name: Vulcanchem
CAS No.: 36838-63-8
VCID: VC0555156
InChI: InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Molecular Formula: C16H20N2O3
Molecular Weight: 288,35 g/mole

N-(3-Indolylacetyl)-L-leucine

CAS No.: 36838-63-8

Cat. No.: VC0555156

Molecular Formula: C16H20N2O3

Molecular Weight: 288,35 g/mole

* For research use only. Not for human or veterinary use.

N-(3-Indolylacetyl)-L-leucine - 36838-63-8

Specification

CAS No. 36838-63-8
Molecular Formula C16H20N2O3
Molecular Weight 288,35 g/mole
IUPAC Name (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
SMILES CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Properties

Molecular Identity

N-(3-Indolylacetyl)-L-leucine is an indoleacetic acid amide conjugate obtained through the formal condensation of the carboxyl group of indole-3-acetic acid with the amino group of leucine . Its molecular structure incorporates the indole ring system characteristic of tryptophan derivatives with the branched-chain amino acid leucine.

PropertyValue
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
PubChem CID3945661
CAS Number36838-63-8

Nomenclature and Alternative Names

The compound is known by several alternative names in scientific literature, reflecting its structure and chemical relationships:

Alternative Names
Indole-3-acetyl-L-leucine
2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid
indole-3-acetyl-leucine
INDOLE-3-ACETYL-LEU
N-(1H-indol-3-ylacetyl)leucine

These nomenclature variations appear in different research contexts and databases, though they all refer to the same chemical entity .

Biochemical Role and Function

Plant Hormone Metabolism

N-(3-Indolylacetyl)-L-leucine represents an important modification in plant hormone metabolism. In plants, the conjugation of indole-3-acetic acid (an auxin plant hormone) with amino acids like leucine serves as a key regulatory mechanism for modulating auxin activity and transport . The amide bond formation between these components creates a compound that plays specialized roles in plant growth regulation.

Metabolic Pathways

The metabolism of N-(3-Indolylacetyl)-L-leucine involves several steps, where it can be:

  • Further modified through additional biochemical reactions

  • Transported within plant tissues or cells

  • Hydrolyzed to release free indole-3-acetic acid

These metabolic transformations depend on the plant's developmental needs and environmental conditions . The compound is functionally related to indole-3-acetic acid and has roles as a plant metabolite .

Analytical Methods for Detection and Quantification

Mass Spectrometry Techniques

Advanced analytical techniques are essential for accurately detecting and quantifying N-(3-Indolylacetyl)-L-leucine in various biological samples. Modern research facilities employ state-of-the-art mass spectrometry platforms for this purpose, including:

Analytical PlatformApplication
HPLC-MSSeparation and identification with high precision
UPLC-MSUltra-performance liquid chromatography with mass detection for enhanced sensitivity

These sophisticated techniques allow researchers to separate, identify, and quantify the compound even in complex biological matrices .

Sample Preparation and Requirements

Proper sample handling is critical for accurate analysis of N-(3-Indolylacetyl)-L-leucine. The following protocols are typically recommended:

Sample ParameterRequirement
Storage ConditionFrozen and shipped on dry ice
Minimum Sample Volume200 μl for biofluids
Minimum Sample Mass200 mg for tissues
DocumentationDetailed sample information including type, number, and concentration

These requirements ensure sample integrity throughout the analytical process, leading to more reliable research findings .

Role in Human Biochemistry

Cancer Metabolomics Applications

Beyond its role in plant biology, N-(3-Indolylacetyl)-L-leucine has emerged as a compound of interest in human metabolomics, particularly in cancer research. While the direct functional significance in human physiology requires further investigation, metabolomic studies suggest potential connections to disease states and physiological processes.

Synthesis and Production Methods

Chemical Synthesis Approaches

The synthesis of N-(3-Indolylacetyl)-L-leucine typically involves forming an amide bond between indole-3-acetic acid and L-leucine. This requires careful control of reaction conditions to ensure proper stereochemistry and high purity of the final product.

One common synthetic approach may utilize coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), which are established methods for peptide bond formation . These reagents facilitate the formation of the amide linkage by activating the carboxyl group of indole-3-acetic acid.

Synthetic ComponentRole in Synthesis
Indole-3-acetic acidProvides the indole ring and acetic acid moiety
L-leucineContributes the amino acid portion
Coupling reagent (e.g., DCC)Activates carboxyl group for amide bond formation
Organic solvent (e.g., DMF, DCM)Provides medium for reaction

The selection of appropriate reaction conditions, including solvent, temperature, and pH, is crucial for optimizing yield and purity .

Chemical Reactivity

Functional Group Behavior

The chemical behavior of N-(3-Indolylacetyl)-L-leucine is influenced by its functional groups:

  • The indole ring can participate in various aromatic substitution reactions

  • The amide bond linking the indole-3-acetic acid and leucine components is relatively stable but can be hydrolyzed under specific conditions

  • The carboxylic acid group of leucine retains its reactivity and can form esters, amides, or salts

These reactive sites determine how the compound interacts with biological systems and other chemicals.

Applications in Research

Biochemical and Metabolomic Research

N-(3-Indolylacetyl)-L-leucine serves as an important molecular marker in metabolomic studies. Its presence and concentration in biological samples can provide insights into:

  • Plant hormone regulation mechanisms

  • Metabolic pathway alterations in disease states

  • Auxin transport and signaling

Modern research laboratories offer comprehensive analysis services for this compound, including qualitative identification and quantitative measurement in various biological matrices .

Comparison with Similar Compounds

Structural Relatives

N-(3-Indolylacetyl)-L-leucine belongs to a family of compounds that share structural similarities:

Related CompoundRelationship to N-(3-Indolylacetyl)-L-leucine
Indole-3-acetic acidParent compound providing the indole moiety
L-leucineAmino acid component
Other indole-3-acetic acid amino acid conjugatesSimilar conjugates with different amino acids
TryptophanPrecursor to indole-3-acetic acid in biosynthetic pathways

These structural relationships help contextualize the compound's biochemical functions and properties .

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